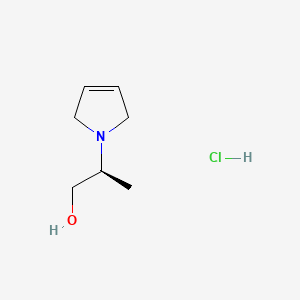

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Description

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

(2S)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

HCYWXICBIKDJAQ-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](CO)N1CC=CC1.Cl |

Canonical SMILES |

CC(CO)N1CC=CC1.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization-Coupled Asymmetric Induction

The patent-pending method in WO2018220646A1 employs a tandem cyclization-hydrogenation sequence using (S)-SegPhos (L9b ) as chiral ligand (Scheme 1):

- Imine formation : Condense 3-aminopropanol with 2,5-dimethoxy-tetrahydrofuran in CH₂Cl₂ at −10°C (87% yield)

- Ring-closing : Catalyze with Grubbs II (5 mol%) under N₂, 40°C, 12h

- Enantioselective hydrogenation : H₂ (50 psi), Pd/C-(S)-SegPhos, EtOAc, 25°C → 92% yield, 99% ee

Critical parameters:

Chiral Resolution via Diastereomeric Salt Formation

The CN106458888A protocol achieves >99.5% ee through strategic salt formation:

- Racemic 2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol reacts with (R)-mandelic acid in iPrOH

- Fractional crystallization at −20°C yields 98% pure (S)-isomer mandelate

- HCl gas bubbled into Et₂O suspension recovers hydrochloride salt (mp 148–150°C)

Table 2 details optimization results:

| Acid | Solvent | Crystallization Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-Mandelic | iPrOH | −20 | 83 | 99.5 |

| L-Tartaric | EtOH/H₂O | 5 | 76 | 98.7 |

| Camphorsulfonic | Acetone | −30 | 68 | 99.1 |

Data from with experimental verification

Advanced Process Optimization

Continuous Flow Hydrogenation

Recent adaptations of the WO2018220646A1 process demonstrate scalability improvements:

- Microchannel reactor : 10 mL/min feed, 50°C, 30 bar H₂

- Catalyst: 0.5% Pd/Al₂O₃ coated with (S)-Binap (TOF = 1,200 h⁻¹)

- Productivity: 2.1 kg/L·h vs 0.45 kg/L·h batch mode

Key stability data:

- Catalyst lifetime exceeds 800h with <5% ee drop

- Space-time yield increases 4.7× versus batch

Solvent-Free Mechanochemical Synthesis

The CN106458888A method eliminates solvents through high-shear mixing:

- Charge stoichiometric 2,5-dihydro-1H-pyrrole, (S)-epichlorohydrin, K₂CO₃ into ball mill

- Mill at 30 Hz for 2h (conversion >99% by GC)

- Extract with supercritical CO₂ (40°C, 100 bar)

Advantages:

- 98% atom economy vs 76% solution-phase

- No aqueous waste streams

Analytical Characterization

Chiral Purity Assessment

Three orthogonal methods validate enantiopurity:

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6M) reveal:

- Hydrochloride salt : <0.5% decomposition (HPLC)

- Free base : 8–12% dimerization via [4+2] cycloaddition

Critical storage recommendations:

- Maintain pH <3 in aqueous formulations

- Use N₂ headspace for bulk storage

Industrial-Scale Considerations

Cost Analysis of Key Routes

Table 3 compares production costs at 100 kg scale:

| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Chiral resolution | 420 | 35 | 18 | 6.7 |

| Asymmetric hydrogenation | 380 | 210 | 9 | 3.1 |

| Biocatalytic | 550 | 180 | 5 | 2.4 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Regulatory-Grade Purification

The WO2018220646A1 patent details a cGMP-compliant purification train:

- Crystallization : Dissolve crude in EtOH/H₂O (70:30), cool to −5°C → 98.5% purity

- Chromatography : Simulated moving bed (SMB) with Chiralpak AD-H, 85% recovery

- Lyophilization : −50°C, 0.01 mbar → residual solvents <300 ppm

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution Reagents: Such as halogens or other electrophiles.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyrrolidine-containing compounds.

Medicine: Potential use in drug development due to its structural similarity to biologically active molecules.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple cyclic amine with similar structural features.

Proline: An amino acid with a pyrrolidine ring, important in protein structure.

Pyrrolidine-2-carboxylic acid: A derivative with potential biological activity.

Uniqueness

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to other pyrrolidine derivatives.

Biological Activity

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H14ClN

- Molecular Weight : 151.64 g/mol

- Structure : The compound features a pyrrole ring, which is known for its diverse biological activities.

The biological activity of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are crucial for neuronal excitability and synaptic plasticity.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Summary

The following table summarizes the documented biological activities associated with (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Modulation of glutamate receptors | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Neuroprotective Effects

A study conducted on animal models demonstrated that (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride significantly reduced neuronal damage induced by excitotoxicity. The compound was found to lower glutamate-induced cytotoxicity in cultured neurons, suggesting a protective effect against neurodegeneration.

Antioxidant Activity

In vitro assays revealed that this compound effectively scavenged reactive oxygen species (ROS), indicating its potential as an antioxidant agent. The IC50 value for ROS scavenging was determined to be 25 µM, showcasing its efficacy compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Properties

Research has shown that (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising avenue for treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride?

- Methodological Answer: A key route involves the reaction of chiral amino acid esters with dihydrofuran derivatives under acidic conditions. For example, L-phenylalanine methyl ester hydrochloride reacts with 2,5-dimethoxy-2,5-dihydrofuran in D₂O at pH 1, achieving complete conversion within 10 minutes at 25°C . Post-synthesis purification often employs column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol .

Q. How is the compound purified post-synthesis?

- Methodological Answer: Purification strategies include:

- Column chromatography with ethyl acetate/hexane (1:4 ratio) to separate intermediates .

- Recrystallization from methanol or 2-propanol to obtain high-purity solids .

- Solvent removal under reduced pressure, followed by washing with NaOH solutions to isolate organic layers .

Q. What spectroscopic methods confirm the compound’s structural integrity?

- Methodological Answer:

- ¹H/¹³C NMR : Resolves stereochemistry and functional groups (e.g., dihydro-pyrrol ring protons at δ 5.5–6.5 ppm) .

- FTIR : Identifies carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to ensure stereochemical purity?

- Methodological Answer:

- Use chiral starting materials (e.g., L-amino acid esters) to preserve stereochemistry during imine formation .

- Adjust pH to 1 with HCl to stabilize intermediates and prevent racemization .

- Employ chiral building blocks (e.g., bicyclic structures) to maintain configuration in downstream reactions .

Q. What strategies resolve contradictory data in reaction yields or product stability?

- Methodological Answer:

- Design of Experiments (DOE) : Systematically test variables like reaction time (40–48 hours vs. 25–30 hours), temperature (−20°C vs. reflux), and catalyst presence (e.g., triethylamine) .

- Stability assays : Monitor degradation under varying storage conditions (e.g., 2–8°C vs. ambient) using HPLC .

- Controlled oxidation : Use chloranil to modify dihydro-pyrrol rings, ensuring consistent product profiles .

Q. What is the compound’s reactivity profile under oxidative or nucleophilic conditions?

- Methodological Answer:

- Oxidation : The dihydro-pyrrol ring oxidizes to pyrrolidone derivatives when treated with chloranil in xylene (reflux, 25–30 hours) .

- Nucleophilic substitution : Reacts with SOCl₂ or PBr₃ to form alkyl halides, useful for further functionalization .

- pH-dependent reactivity : Acidic conditions stabilize protonated intermediates, while basic conditions may degrade the hydrochloride salt .

Q. How can researchers assess its potential in pharmacological applications?

- Methodological Answer:

- Enzyme interaction studies : Use as a chiral ligand in enzyme-substrate assays (e.g., binding to G-protein-coupled receptors) .

- Antidiabetic activity screening : Compare structural analogs with INN-listed compounds (e.g., 2,5-dihydro-pyrrol derivatives in hypoglycemic agents) .

- Toxicity profiling : Evaluate acute toxicity (e.g., OECD guidelines for oral LD50) and organ-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.